2-Hydroxybutyric Acid

Beschreibung

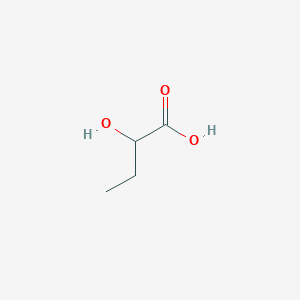

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFENDNXGAFYKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29433-86-1, 5094-24-6 (mono-hydrochloride salt) | |

| Record name | Butanoic acid, 2-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29433-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8041903 | |

| Record name | DL-2-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or almost white crystals or powder; [TCI America MSDS] | |

| Record name | (1)-2-Hydroxybutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

600-15-7, 565-70-8 | |

| Record name | 2-Hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-2-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ADR0I4H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Origin and Pathways of 2-Hydroxybutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate, is a small organic acid that has emerged as a significant biomarker for several metabolic states, including insulin resistance, oxidative stress, and diabetic ketoacidosis.[1][2][3][4] This guide provides a comprehensive overview of the metabolic origins and pathways of 2-HB, intended for researchers, scientists, and professionals in drug development. It delves into the intricate biochemical routes of its synthesis and degradation, presents quantitative data in a structured format, details experimental protocols for its analysis, and provides visual representations of its metabolic pathways to facilitate a deeper understanding of its physiological and pathological roles.

Metabolic Origin and Biosynthesis

This compound is not a primary metabolite but rather a byproduct of several key metabolic pathways, primarily originating from the catabolism of the amino acids L-threonine and L-methionine, and intricately linked to the synthesis of the major endogenous antioxidant, glutathione (GSH).[1][2][3][5] The principal site of 2-HB production is the liver.[2][3]

The biosynthesis of 2-HB converges on a key intermediate, alpha-ketobutyrate (α-KB) .[3][6][7] Two main pathways contribute to the cellular pool of α-KB:

-

Threonine Catabolism: The amino acid L-threonine is converted to α-KB by the enzyme threonine dehydratase. This reaction releases ammonia and water.[5]

-

Methionine Catabolism and Glutathione Synthesis: Under conditions of increased oxidative stress, there is a heightened demand for glutathione synthesis.[1][2][3] This drives the transsulfuration pathway, where homocysteine, derived from methionine, is converted to cystathionine and subsequently to cysteine, a rate-limiting precursor for glutathione synthesis.[2][3][5] A key enzyme in this pathway, cystathionine γ-lyase, cleaves cystathionine to yield cysteine, ammonia, and α-ketobutyrate.[5]

Once α-ketobutyrate is formed, it is primarily metabolized to propionyl-CoA, which then enters the citric acid cycle.[3][6] However, when the production of α-KB exceeds its catabolic capacity, particularly in states of high metabolic stress and an elevated NADH/NAD+ ratio, it is alternatively reduced to this compound.[5][7][8][9] This reduction is catalyzed by the enzymes lactate dehydrogenase (LDH) or alpha-hydroxybutyrate dehydrogenase (α-HBDH) .[3][6][7][8]

The following diagram illustrates the primary biosynthetic pathways of this compound.

Degradation Pathway

The primary route for the degradation of this compound involves its oxidation back to alpha-ketobutyrate, a reaction also catalyzed by lactate dehydrogenase or α-hydroxybutyrate dehydrogenase.[3][6][8] As mentioned previously, α-ketobutyrate is then decarboxylated to propionyl-CoA, which can be further metabolized in the citric acid cycle for energy production.[3][6] In certain bacteria, an alternative degradation pathway for a related compound, 2-hydroxyisobutyric acid, has been identified, proceeding via acetone and formyl-CoA; however, this is not the primary pathway in mammals.[10]

The following diagram depicts the degradation of this compound.

Quantitative Data

Elevated levels of this compound are observed in various metabolic conditions. The following tables summarize quantitative data from the literature.

| Condition | Analyte | Matrix | Concentration Range | Reference |

| Normal Glucose Tolerance | This compound | Plasma | ~2.5 - 5 µg/mL | [7][11] |

| Insulin Resistance | This compound | Plasma | > 5 µg/mL | [7][11] |

| Impaired Glucose Tolerance | This compound | Plasma | Elevated compared to normal | [7] |

| Diabetic Ketoacidosis (Children) | β-Hydroxybutyrate | Serum | ≥ 3.0 mmol/L | [12] |

| Diabetic Ketoacidosis (Adults) | β-Hydroxybutyrate | Serum | ≥ 3.8 mmol/L | [12] |

Note: The table includes β-hydroxybutyrate levels in diabetic ketoacidosis as it is a related and clinically significant ketone body. The search results did not provide specific quantitative ranges for this compound in diabetic ketoacidosis, although its elevation is noted.[3][6]

Experimental Protocols

The accurate quantification of this compound is crucial for its clinical and research applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Quantification of 2-Hydroxybutyrate in Human Serum by GC-MS

This protocol is based on a validated method for the specific and sensitive quantification of 2-HB in serum.[13][14]

1. Sample Preparation:

-

To 300 µL of serum, add 30 µL of an internal standard solution (e.g., 2-hydroxybutyrate-d3).

-

Acidify the sample with 90 µL of 5 M HCl.

-

Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate and vortexing.

-

Centrifuge at 2500 x g for 10 minutes.

-

Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 37 °C.

2. Derivatization:

-

Reconstitute the dried extract in 80 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

Incubate at 60 °C for 30 minutes or use microwave-assisted derivatization for 2 minutes at 800 W for faster reaction.[13]

3. GC-MS Analysis:

-

Gas Chromatograph: Use a suitable capillary column (e.g., HP-5MS).

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Program: Start at an initial temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

-

Mass Spectrometer: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for the derivatized 2-HB and its internal standard.

4. Quantification:

-

Generate a calibration curve using known concentrations of 2-HB.

-

Calculate the concentration of 2-HB in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The following diagram outlines the experimental workflow for GC-MS analysis.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the simultaneous quantification of multiple biomarkers of insulin resistance, including 2-HB.[15]

1. Sample Preparation:

-

To a small volume of plasma (e.g., 50 µL), add an internal standard solution containing isotopically labeled 2-HB.

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vial for analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph: Use a reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is typically used.

-

Mass Spectrometer: Operate in negative ion mode using multiple reaction monitoring (MRM).

-

MRM Transition for 2-HB: Monitor the transition from the precursor ion (m/z of deprotonated 2-HB) to a characteristic product ion.

-

3. Quantification:

-

Construct a calibration curve using standards of known 2-HB concentrations.

-

Determine the concentration of 2-HB in the plasma samples based on the peak area ratio of the analyte to the internal standard, interpolated from the calibration curve.

The following diagram illustrates the experimental workflow for LC-MS/MS analysis.

Conclusion

This compound is a metabolically significant molecule, providing a window into the interplay between amino acid catabolism, glutathione homeostasis, and cellular redox status. Its elevation serves as an early warning sign for metabolic dysregulation, particularly insulin resistance. Understanding its metabolic origins and pathways is paramount for researchers and clinicians seeking to leverage it as a biomarker and for drug development professionals exploring therapeutic interventions for metabolic diseases. The analytical methods detailed in this guide provide a robust framework for the accurate measurement of 2-HB, facilitating further research into its role in health and disease.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. permm.phar.umich.edu [permm.phar.umich.edu]

- 4. Alpha-Hydroxybutyrate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0000008) [hmdb.ca]

- 7. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction [frontiersin.org]

- 11. alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. mdpi.com [mdpi.com]

- 14. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of 2-Hydroxybutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate, is a short-chain fatty acid that has emerged as a significant biomarker for several metabolic states, most notably insulin resistance and oxidative stress.[1] This organic acid is an endogenous metabolite produced as a byproduct of normal cellular metabolism, particularly from the catabolism of certain amino acids and in the pathway of glutathione synthesis.[2][3] Its concentration in biological fluids such as blood and urine can provide valuable insights into the metabolic health of an individual, making it a molecule of interest for researchers, clinicians, and drug development professionals. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its synthesis, metabolic roles, and analytical methodologies for its quantification.

Biochemical Synthesis and Metabolism

The primary routes for the biosynthesis of this compound converge on the formation of its precursor, alpha-ketobutyrate (α-ketobutyrate). This keto acid is subsequently reduced to 2-HB in a reaction catalyzed by lactate dehydrogenase (LDH) or a-hydroxybutyrate dehydrogenase, a process that is dependent on the NADH/NAD+ ratio.[4] An elevated NADH/NAD+ ratio, indicative of increased fatty acid oxidation and a state of reductive stress, favors the conversion of α-ketobutyrate to 2-HB.[2][3]

The main pathways leading to the production of α-ketobutyrate are:

-

Catabolism of Threonine: The amino acid threonine can be catabolized to α-ketobutyrate through the action of the enzyme threonine dehydratase (also known as threonine ammonia-lyase).[1][5][6] This pathway is a significant source of α-ketobutyrate, particularly in the liver.

-

Catabolism of Methionine and the Transsulfuration Pathway: The essential amino acid methionine is converted to homocysteine, which then enters the transsulfuration pathway. In this pathway, homocysteine is condensed with serine to form cystathionine, catalyzed by cystathionine β-synthase (CBS).[7][8][9] Subsequently, cystathionine is cleaved by cystathionine γ-lyase (CSE) to yield cysteine, ammonia, and α-ketobutyrate.[7][8] This pathway is crucial for cysteine and glutathione synthesis, and under conditions of increased demand for glutathione, the flux through this pathway and the production of α-ketobutyrate are enhanced.

The following diagram illustrates the major metabolic pathways leading to the formation of this compound.

References

- 1. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and characterization of an enzymatic method for the rapid determination of gamma hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. magistralbr.caldic.com [magistralbr.caldic.com]

- 6. Threonine catabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 9. mds.marshall.edu [mds.marshall.edu]

An In-depth Technical Guide to the Cellular Metabolism and Regulation of 2-Hydroxybutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybutyric acid (2-HB), an organic acid byproduct of cellular metabolism, has emerged as a significant biomarker for several metabolic states, most notably insulin resistance and oxidative stress. This technical guide provides a comprehensive overview of the cellular metabolism of 2-HB, detailing its synthesis, degradation, and intricate regulatory mechanisms. We present quantitative data on 2-HB levels in various physiological and pathological conditions, offer detailed experimental protocols for its quantification and the analysis of related enzymatic activities, and provide visual representations of the key metabolic and signaling pathways through Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, drug development, and diagnostics, facilitating a deeper understanding of the role of 2-HB in cellular physiology and its potential as a therapeutic target and diagnostic marker.

Introduction

This compound (2-HB), also known as α-hydroxybutyrate, is a chiral four-carbon hydroxy acid that exists as two enantiomers, D-2-hydroxybutyric acid and L-2-hydroxybutyric acid.[1] In mammalian systems, it is primarily produced in the liver as a byproduct of amino acid catabolism and glutathione synthesis.[2] Elevated levels of 2-HB have been strongly correlated with insulin resistance, type 2 diabetes mellitus (T2D), and diabetic ketoacidosis, making it a promising early biomarker for these conditions.[2][3][4] The production of 2-HB is intricately linked to the cellular redox state, specifically the NADH/NAD+ ratio, and serves as an indicator of increased oxidative stress and altered lipid metabolism.[3] This guide will delve into the core aspects of 2-HB metabolism and its regulation, providing the necessary technical details for its study and potential therapeutic modulation.

Cellular Metabolism of this compound

The metabolic pathways leading to the synthesis and degradation of 2-HB are centered around the intermediate, 2-oxobutyrate (α-ketobutyrate).

Synthesis of this compound

The primary routes for 2-oxobutyrate production, the direct precursor to 2-HB, are the catabolism of the amino acids L-threonine and L-methionine, and the transsulfuration pathway involved in glutathione synthesis.

-

From L-Threonine: The enzyme threonine dehydratase (also known as threonine deaminase) catalyzes the deamination of L-threonine to 2-oxobutyrate and ammonia.[5]

-

From L-Methionine via the Transsulfuration Pathway: L-methionine is converted to homocysteine, which then enters the transsulfuration pathway. The enzyme cystathionine γ-lyase (CSE) cleaves cystathionine to produce cysteine, 2-oxobutyrate, and ammonia.[6] Cysteine is a crucial precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).

Under conditions of oxidative stress, the demand for GSH increases, leading to an upregulation of the transsulfuration pathway and consequently, an increased production of 2-oxobutyrate.[2]

The final step in 2-HB synthesis is the reduction of 2-oxobutyrate, a reaction catalyzed by lactate dehydrogenase (LDH) and its isoenzyme α-hydroxybutyrate dehydrogenase (HBDH).[7] This reaction is dependent on the cellular NADH/NAD+ ratio. An elevated NADH/NAD+ ratio, often a consequence of increased fatty acid oxidation seen in insulin resistance, drives the conversion of 2-oxobutyrate to 2-HB.[3]

Degradation of this compound

The degradation of 2-HB occurs via its oxidation back to 2-oxobutyrate by LDH/HBDH, a reaction favored by a lower NADH/NAD+ ratio. 2-oxobutyrate is then decarboxylated to propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production.

Regulation of this compound Metabolism

The cellular levels of 2-HB are tightly regulated by the activity of the key enzymes involved in its synthesis and the availability of their substrates and cofactors.

Allosteric Regulation

-

Threonine Dehydratase: This enzyme is a key regulatory point. It is allosterically inhibited by L-isoleucine, the end-product of the pathway it initiates, representing a classic example of feedback inhibition.[8][9] Conversely, it can be allosterically activated by L-valine.[10][11] In human liver, low concentrations of ATP and AMP act as positive allosteric effectors, while high concentrations are inhibitory.[12]

Transcriptional Regulation

-

Cystathionine γ-lyase (CSE): The expression of the CSE gene is regulated by various transcription factors. In endothelial cells, NADPH oxidase 4 (Nox4)-dependent production of H2O2 leads to the activation of the transcription factor ATF4, which binds to the CSE gene and upregulates its expression.[13][14] The transcription factor NF-κB is also critical for lipopolysaccharide (LPS)-induced CSE expression.[15] Hydrogen sulfide (H2S), a product of CSE activity, can itself regulate CSE transcription in a concentration-dependent manner.[16]

Redox State (NADH/NAD+ Ratio)

As previously mentioned, the NADH/NAD+ ratio is a critical determinant of the direction of the reaction catalyzed by LDH/HBDH. Conditions that increase this ratio, such as increased fatty acid oxidation and impaired mitochondrial function, will favor the production of 2-HB.

Quantitative Data

The following tables summarize the available quantitative data on 2-HB concentrations in human samples and the kinetic parameters of key enzymes in its metabolism.

| Parameter | Condition | Concentration | Reference |

| Plasma 2-HB | Normal | 1.60 ± 0.57 µg/mL | [3] |

| Plasma 2-HB | Insulin Resistance (during follow-up) | Reduction from 4.21 ± 2.01 to 3.83 ± 1.73 µg/mL | [3] |

| Blood β-hydroxybutyrate | Normal | ~0.1 mM | [17] |

| Blood β-hydroxybutyrate | Diabetic Ketoacidosis | >3 mmol/L | [18] |

| Urine β-hydroxybutyrate* | Diabetic Ketoacidosis | Present | [19][20] |

Note: Data for β-hydroxybutyrate is included as it is a related ketone body and provides context for metabolic dysregulation in diabetes. Specific quantitative data for 2-HB in diabetic ketoacidosis is less readily available in the searched literature.

| Enzyme | Substrate | Km | Vmax | Source | Reference |

| Human Cystathionine γ-lyase | L-Cystathionine | 0.5 mM | 2.5 units/mg | Recombinant Human | [21] |

| Human Cystathionine γ-lyase | L-Cystathionine | 0.28 ± 0.03 mM | - | Human | [22] |

| Corynebacterium glutamicum Threonine Dehydratase | L-Threonine | 21 mM (K0.5) | - | C. glutamicum | [11] |

| Corynebacterium glutamicum Threonine Dehydratase (+ Isoleucine) | L-Threonine | 78 mM (K0.5) | - | C. glutamicum | [11] |

| Corynebacterium glutamicum Threonine Dehydratase (+ Valine) | L-Threonine | 12 mM (K0.5) | - | C. glutamicum | [11] |

Experimental Protocols

Quantification of this compound in Urine by GC-MS

This protocol is adapted from methods for the analysis of organic acids in urine.[23][24][25]

1. Sample Preparation: a. To 250 µL of urine in a glass vial, add 10 µL of an internal standard solution (e.g., GHB-d6, 250 µg/mL). b. Acidify the sample to pH 2 with 3 M HCl. c. Add 500 µL of ethyl acetate, vortex for 10 seconds, and centrifuge at 5000 rpm for 1 minute. d. Transfer 350 µL of the organic (upper) layer to a clean vial containing anhydrous sodium sulfate.

2. Derivatization: a. Evaporate the solvent to dryness under a stream of nitrogen at 70°C. b. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). c. Cap the vial tightly and heat at 70°C for 20 minutes.

3. GC-MS Analysis: a. GC Column: HP-5MS capillary column (or equivalent). b. Injector Temperature: 280°C. c. Oven Program: Initial temperature of 50°C for 1 minute, ramp at 20°C/min to 120°C (hold for 1 minute), then ramp at 30°C/min to 300°C. d. Carrier Gas: Helium at a flow rate of 1 mL/min. e. MS Detector: Operate in selected ion monitoring (SIM) mode. Monitor characteristic ions for the derivatized 2-HB.

α-Hydroxybutyrate Dehydrogenase (HBDH) Activity Assay

This protocol is based on the principle that HBDH catalyzes the reduction of 2-oxobutyrate to 2-hydroxybutyrate with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[26][27][28]

1. Reagent Preparation: a. Assay Buffer: 50 mM Phosphate buffer, pH 7.5. b. Substrate Solution: 3 mM 2-oxobutyrate in Assay Buffer. c. NADH Solution: 0.25 mM NADH in Assay Buffer.

2. Assay Procedure: a. In a cuvette, mix the Assay Buffer, Substrate Solution, and NADH Solution. b. Add the serum or tissue homogenate sample to the cuvette and mix gently. c. Immediately place the cuvette in a spectrophotometer thermostatted at 37°C. d. Record the decrease in absorbance at 340 nm for 3-5 minutes.

3. Calculation of Activity: a. Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve. b. Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).

Visualizations

Signaling Pathways

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diabetic Ketoacidosis (DKA) Workup: Approach Considerations, Plasma Glucose Study, Urine Dipstick Testing [emedicine.medscape.com]

- 5. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 6. article.imrpress.com [article.imrpress.com]

- 7. Organ specificity and lactate-dehydrogenase activity. 1. The relative activities with pyruvate and 2-oxobutyrate of electrophoretically separated fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Threonine dehydratases of Corynebacterium glutamicum with altered allosteric control: their generation and biochemical and structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Functional and structural analyses of threonine dehydratase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Kinetic and allosteric properties of L-threonine-L-serine dehydratase from human liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 14. Transcriptional Regulation of Cystathionine-γ-Lyase in Endothelial Cells by NADPH Oxidase 4-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 17. β-hydroxybutyric acid as a potential therapeutic metabolite for type 2 diabetes mellitus (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Beta-Hydroxybutyrate: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 19. researchgate.net [researchgate.net]

- 20. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 21. go.drugbank.com [go.drugbank.com]

- 22. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. repositorio.usp.br [repositorio.usp.br]

- 24. air.unimi.it [air.unimi.it]

- 25. metbio.net [metbio.net]

- 26. α-Hydroxybutyrate Dehydrogenase (α-HBDH) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 27. diasys-diagnostics.com [diasys-diagnostics.com]

- 28. genuinebiosystem.com [genuinebiosystem.com]

The Nexus of Oxidative Stress: 2-Hydroxybutyric Acid as a Surrogate Marker for Glutathione Synthesis Demands

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Under conditions of cellular stress, the demand for the primary endogenous antioxidant, glutathione (GSH), escalates significantly. This guide delineates the intricate relationship between the production of 2-hydroxybutyric acid (2-HB) and the rate of glutathione synthesis, establishing 2-HB as a critical biomarker for oxidative stress and cellular detoxification activities. We will explore the underlying biochemical pathways, the signaling cascades that govern this response, and provide detailed experimental protocols for the concurrent quantification of 2-HB and glutathione. This document is intended to serve as a comprehensive resource for professionals in research and drug development, offering insights into a key metabolic axis with significant implications for a range of pathologies, including insulin resistance, metabolic syndrome, and toxin-induced cellular damage.

Introduction: The Central Role of Glutathione in Cellular Defense

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a pivotal role in maintaining cellular redox homeostasis.[1] It directly scavenges reactive oxygen species (ROS), detoxifies xenobiotics, and is essential for the regeneration of other antioxidants.[1] The synthesis of glutathione is a two-step enzymatic process, with the availability of cysteine being the rate-limiting factor.[2]

When cells are subjected to oxidative stress, the demand for glutathione rapidly increases to neutralize the damaging effects of ROS.[3] This surge in demand triggers a series of metabolic adaptations to enhance the de novo synthesis of glutathione, primarily by increasing the intracellular pool of cysteine.

The Biochemical Link: this compound as a Byproduct of Cysteine Synthesis

The primary pathway for endogenous cysteine synthesis in response to heightened glutathione demand is the transsulfuration pathway.[4] This pathway converts homocysteine, derived from the metabolism of methionine, into cysteine.[3] A key intermediate in this pathway is α-ketobutyrate, which is generated from the breakdown of L-threonine and methionine.[1]

Under conditions of high metabolic flux through the transsulfuration pathway to supply cysteine for glutathione synthesis, a portion of the α-ketobutyrate pool is reduced to this compound by the enzyme lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH).[5] This reaction is particularly favored when there is an elevated NADH/NAD+ ratio, a common feature of oxidative stress.[5] Consequently, elevated levels of this compound serve as an indirect but reliable indicator of an increased rate of glutathione synthesis.[5][6]

Logical Relationship of 2-HB Production and Glutathione Synthesis

Figure 1: Logical flow from oxidative stress to the production of 2-HB and glutathione.

Signaling Pathways: The Nrf2-Mediated Stress Response

The cellular response to oxidative stress is orchestrated by a complex network of signaling pathways. A master regulator of this response is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[4] Under basal conditions, Nrf2 is kept at low levels through ubiquitination and proteasomal degradation mediated by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).

Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes, including those encoding the enzymes of the transsulfuration pathway (e.g., cystathionine β-synthase and cystathionine γ-lyase).[4] This transcriptional activation leads to an increased capacity for cysteine and, consequently, glutathione synthesis.[4]

Nrf2 Signaling Pathway in Glutathione Synthesis

Figure 2: Nrf2-mediated response to oxidative stress leading to increased glutathione synthesis.

Quantitative Data

Table 1: Representative Plasma/Serum Concentrations of this compound in Different Metabolic States

| Condition | This compound Concentration (µmol/L) | Reference |

| Normal Glucose Tolerance | 61 (36) - Median (Interquartile Range) | [7] |

| Type 2 Diabetes | 74 (4.0) - Median (Interquartile Range) | [7] |

| Normal Conditions | 1.60 ± 0.57 µg/mL (approx. 15.4 ± 5.5 µmol/L) | [3] |

| Insulin Resistance/Impaired Glucose Tolerance | 4.21 ± 2.01 µg/mL (approx. 40.4 ± 19.3 µmol/L) | [3] |

Table 2: Representative Erythrocyte Glutathione Concentrations in Different Metabolic States

| Condition | Glutathione Concentration (mmol/L) | Reference |

| Non-diabetic Controls | 0.90 ± 0.42 | [8] |

| Type 2 Diabetes | 0.35 ± 0.30 | [8] |

Note: The data in these tables are compiled from different studies and are for illustrative purposes to show the inverse relationship between glutathione levels and the direct relationship of 2-HB with conditions of increased oxidative stress. Direct quantitative correlation would require measurement of both analytes in the same cohort.

Experimental Protocols

The following protocols provide detailed methodologies for the quantification of this compound and glutathione.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of 2-HB in biological fluids such as plasma, serum, or urine.

5.1.1. Sample Preparation and Extraction

-

To 100 µL of sample (plasma, serum, or urine), add an internal standard (e.g., a deuterated analog of 2-HB).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

5.1.2. Derivatization

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the formation of trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature before injection into the GC-MS system.

5.1.3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A or equivalent, operating in electron ionization (EI) mode at 70 eV.

-

Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification of the target ions for 2-HB-TMS and the internal standard.

Quantification of Total Glutathione by Enzymatic Recycling Assay

This spectrophotometric method measures the total glutathione (GSH and GSSG) content in cell lysates or tissue homogenates.

5.2.1. Reagent Preparation

-

Assay Buffer: 100 mM sodium phosphate buffer with 5 mM EDTA, pH 7.5.

-

DTNB Solution: 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) in assay buffer.

-

Glutathione Reductase Solution: 50 units/mL in assay buffer.

-

NADPH Solution: 4 mg/mL in assay buffer.

5.2.2. Sample Preparation

-

Homogenize cells or tissues in ice-cold 5% metaphosphoric acid to precipitate proteins and preserve glutathione.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay.

5.2.3. Assay Procedure

-

Prepare a standard curve using known concentrations of GSH.

-

In a 96-well plate, add 150 µL of the assay buffer to each well.

-

Add 10 µL of the sample or standard to the respective wells.

-

Add 50 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the glutathione reductase solution.

-

Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of change in absorbance is proportional to the total glutathione concentration.

Integrated Experimental Workflow for Studying Oxidative Stress

Figure 3: Integrated workflow for the co-analysis of 2-HB and glutathione.

Conclusion

This compound is a sensitive and reliable biomarker of increased flux through the transsulfuration pathway, which is activated in response to a heightened demand for glutathione synthesis under conditions of oxidative stress. The measurement of 2-HB, in conjunction with direct glutathione quantification, provides a powerful tool for researchers and drug development professionals to assess the level of oxidative stress and the efficacy of therapeutic interventions aimed at modulating cellular redox status. The signaling pathways, particularly the Nrf2-ARE axis, that regulate this metabolic adaptation offer promising targets for the development of novel cytoprotective strategies. This guide provides the foundational knowledge and practical methodologies to investigate this critical metabolic nexus.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. 2-Aminobutyric acid modulates glutathione homeostasis in the myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. 2-Hydroxybutyric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutathione metabolism in type 2 diabetes and its relationship with microvascular complications and glycemia - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Production of 2-Hydroxybutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate, is a small organic acid that has emerged as a significant biomarker for early-stage insulin resistance, impaired glucose regulation, and oxidative stress.[1][2] Unlike its more commonly known isomer, 3-hydroxybutyric acid (a ketone body), 2-HB is not a direct product of fatty acid oxidation. Instead, its endogenous production is intricately linked to amino acid metabolism and the cellular redox state, particularly the balance of NADH/NAD+. This guide provides an in-depth technical overview of the core pathways of endogenous 2-HB production, its physiological relevance, and detailed methodologies for its analysis.

Biochemical Pathways of this compound Production

The primary precursor for endogenous 2-HB synthesis is α-ketobutyrate (also known as 2-oxobutyrate).[3][4] The accumulation of α-ketobutyrate, which is subsequently reduced to 2-HB, is driven by two main metabolic routes: the catabolism of specific amino acids and the transsulfuration pathway involved in glutathione synthesis. The final conversion of α-ketobutyrate to 2-HB is catalyzed by the enzyme lactate dehydrogenase (LDH) and other α-hydroxybutyrate dehydrogenases, a reaction that is favored by an increased NADH/NAD+ ratio.[3][5]

Amino Acid Catabolism

The degradation of the essential amino acids L-threonine and L-methionine serves as a direct source of α-ketobutyrate.

-

L-Threonine Catabolism: In the liver, L-threonine is converted to α-ketobutyrate and ammonia by the enzyme threonine dehydratase.[6][7] This is a significant pathway contributing to the α-ketobutyrate pool.

-

L-Methionine Catabolism: The catabolism of L-methionine involves its conversion to S-adenosylmethionine (SAM), followed by a series of reactions that ultimately produce homocysteine. Homocysteine can then enter the transsulfuration pathway, leading to the formation of cystathionine. The cleavage of cystathionine by cystathionine γ-lyase yields cysteine, ammonia, and α-ketobutyrate.[1][6]

Glutathione Synthesis and Oxidative Stress

Under conditions of oxidative stress, there is an increased demand for the antioxidant glutathione (GSH).[2] This drives the transsulfuration pathway to produce more cysteine, a rate-limiting substrate for GSH synthesis.[1]

-

Increased Homocysteine Flux: To meet the demand for cysteine, homocysteine is diverted away from the remethylation pathway (which regenerates methionine) and into the transsulfuration pathway.[1][3]

-

Upregulation of the Transsulfuration Pathway: Homocysteine combines with serine to form cystathionine, catalyzed by cystathionine β-synthase.

-

Generation of α-Ketobutyrate: Cystathionine is then cleaved by cystathionine γ-lyase to produce cysteine, ammonia, and α-ketobutyrate.[1][6]

-

Conversion to 2-HB: The resulting increase in α-ketobutyrate, coupled with an elevated NADH/NAD+ ratio often seen in oxidative stress, leads to its reduction to 2-HB by lactate dehydrogenase.[3][5]

An elevated NADH/NAD+ ratio, which favors the conversion of α-ketobutyrate to 2-HB, is a common feature of metabolic states such as insulin resistance, where there is increased fatty acid oxidation and altered glucose metabolism.[8]

Data Presentation

The following tables summarize quantitative data on 2-HB concentrations in various physiological and pathological states.

Table 1: Urinary this compound Concentrations in Healthy Individuals and Patients with Diabetes Mellitus

| Population | This compound Concentration (μg/mL) |

| Healthy Volunteers | 0.10 - 2.68 |

| Patients with Diabetes Mellitus | 0.14 - 124 |

Data sourced from a study using a GC-MS procedure.[6]

Table 2: Urinary this compound Concentrations in Various Clinical Conditions

| Clinical Condition | This compound Concentration (umol/mmol creatinine) |

| Normal | 2.445 (0 - 4.89) |

| Lactic Acidosis and Ketoacidosis | Up to 2.3 mmol/mmol creatinine (which is 2300 umol/mmol creatinine) |

Data sourced from studies using gas chromatography and mass spectrometry.[9][10]

Table 3: Plasma/Serum this compound Concentrations

| Condition | This compound Concentration (µg/mL) |

| Normal | 1.60 ± 0.57 |

| Insulin Resistance (before treatment) | 4.21 ± 2.01 |

| Insulin Resistance (after treatment) | 3.83 ± 1.73 |

Data sourced from a review on the role of 2-HB in insulin resistance.[11]

Experimental Protocols

Quantification of this compound in Human Serum/Plasma by LC-MS/MS

This protocol is a composite based on established methods for the analysis of small organic acids in biological fluids.[12][13]

a. Sample Preparation (Protein Precipitation)

-

To 100 µL of serum or plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (or other suitable organic solvent like methanol) containing an appropriate internal standard (e.g., deuterated 2-HB).

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30-40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, with a gradual increase in mobile phase B to elute the analyte.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 2-HB and its internal standard.

Quantification of this compound in Human Serum by GC-MS with Derivatization

This protocol is based on a validated microwave-assisted derivatization method.[14]

a. Sample Preparation and Derivatization

-

Add 30 µL of 1 mM deuterated 2-HB (2HB-d3) as an internal standard to 300 µL of serum.

-

Acidify the sample with 90 µL of 5 M HCl.

-

Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate.

-

Vortex vigorously and then centrifuge at 2500 x g for 10 minutes.

-

Transfer the organic (upper) phase to a new tube.

-

Evaporate the organic phase to dryness under a stream of nitrogen at 37°C.

-

To the dried extract, add 80 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA:TMCS, 99:1).

-

Cap the vial tightly and perform microwave-assisted derivatization by irradiating at 800 W for 2 minutes.

-

After cooling, transfer the derivatized sample to a GC-MS autosampler vial.

b. GC-MS Instrumentation and Conditions

-

Gas Chromatograph (GC): A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

-

Mass Spectrometer (MS): A single quadrupole or triple quadrupole mass spectrometer operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode to identify the derivatized 2-HB and selected ion monitoring (SIM) mode for quantification.

Mandatory Visualizations

Caption: Key metabolic pathways leading to the endogenous production of this compound.

References

- 1. dfs.dc.gov [dfs.dc.gov]

- 2. Which Role Plays this compound on Insulin Resistance? (Journal Article) | OSTI.GOV [osti.gov]

- 3. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. ovid.com [ovid.com]

- 5. Improvement in insulin resistance after gastric bypass surgery is correlated with a decline in plasma this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urinary endogenous concentrations of GHB and its isomers in healthy humans and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. This compound | Rupa Health [rupahealth.com]

- 9. hmdb.ca [hmdb.ca]

- 10. Clinical conditions associated with urinary excretion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus [mdpi.com]

The Physiological Role of 2-Hydroxybutyric Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate (α-HB), is an organic acid metabolite that has emerged as a significant biomarker and potential modulator of metabolic health in mammals.[1][2] Primarily generated as a byproduct of hepatic amino acid catabolism and glutathione synthesis, circulating levels of 2-HB are intricately linked to states of insulin resistance, oxidative stress, and altered fatty acid metabolism.[1][2] This technical guide provides a comprehensive overview of the physiological role of 2-HB, detailing its endogenous production, metabolic significance, and association with various pathological states. It includes a compilation of quantitative data, detailed experimental protocols for its measurement, and visualizations of its metabolic pathways and analytical workflows to serve as a valuable resource for researchers and professionals in the field of drug development and metabolic disease.

Endogenous Production and Metabolism of this compound

This compound is principally produced in the liver as a byproduct of two major metabolic pathways: the catabolism of the amino acids L-threonine and methionine, and the synthesis of the primary endogenous antioxidant, glutathione (GSH).[1][2] Both pathways converge on the production of an intermediate metabolite, alpha-ketobutyrate (α-KB).[3]

Under conditions of increased oxidative stress, there is a heightened demand for glutathione synthesis.[1] This increased demand can lead to the upregulation of the transsulfuration pathway, where homocysteine is converted to cystathionine and then to cysteine, a rate-limiting substrate for GSH synthesis.[2] The cleavage of cystathionine to cysteine also releases α-ketobutyrate as a byproduct.[3]

Furthermore, conditions that lead to an increased intracellular ratio of NADH to NAD+, such as increased fatty acid oxidation, promote the reduction of α-ketobutyrate to 2-HB by the enzyme lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH).[1][3]

The following diagram illustrates the primary pathways of 2-HB production.

Physiological Role and Clinical Significance

Biomarker of Insulin Resistance and Type 2 Diabetes

A growing body of evidence has established 2-HB as an early and sensitive biomarker for insulin resistance and the future development of type 2 diabetes.[1][4] Elevated plasma concentrations of 2-HB are observed in individuals with insulin resistance, even before the onset of hyperglycemia.[3] The underlying mechanism is thought to involve increased hepatic fatty acid oxidation in the insulin-resistant state, which elevates the NADH/NAD+ ratio and drives the conversion of α-ketobutyrate to 2-HB.[1]

Studies have shown a strong correlation between plasma 2-HB levels and the degree of insulin resistance as measured by the hyperinsulinemic-euglycemic clamp method.[3] Furthermore, a decrease in plasma 2-HB has been observed following interventions that improve insulin sensitivity, such as gastric bypass surgery.[5]

Indicator of Oxidative Stress

The production of 2-HB is closely tied to the synthesis of glutathione, the body's primary defense against oxidative stress.[1] In conditions of high oxidative stress, the demand for glutathione increases, leading to a greater flux through the transsulfuration pathway and consequently, increased production of α-ketobutyrate and 2-HB.[1] Therefore, elevated levels of 2-HB can serve as an indirect marker of systemic oxidative stress.

Role in Lipid Metabolism

Recent research suggests that 2-HB may also play a direct role in regulating lipid metabolism.[6] In vitro studies have shown that 2-HB can stimulate the expression of proteins involved in lipolysis, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), in hepatocytes.[6] This suggests a potential feedback mechanism where a marker of increased fatty acid oxidation (2-HB) may in turn promote the breakdown of lipids.

Quantitative Data on this compound Levels

The following tables summarize the reported concentrations of 2-HB in various biological fluids under different physiological and pathological conditions.

Table 1: Plasma/Serum this compound Concentrations

| Population/Condition | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Notes | Reference |

| Healthy/Normal | 1.60 | 0.57 | - | [4] |

| Insulin Resistant (Follow-up) | 4.21 | 2.01 | Before intervention | [4] |

| Insulin Resistant (Follow-up) | 3.83 | 1.73 | After 3 years of follow-up | [4] |

| Roux-en-Y Gastric Bypass | - | - | Significantly declined 6 months post-surgery | [5] |

Table 2: Urinary this compound Concentrations

| Population/Condition | Concentration Range (µg/mL) | Notes | Reference |

| Healthy Volunteers | 0.10 - 2.68 | - | [7] |

| Diabetic Patients | 0.14 - 124 | Wide range observed | [7] |

Experimental Protocols

Accurate quantification of 2-HB is crucial for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Quantification of this compound in Human Serum by GC-MS

This protocol is adapted from a validated method for the routine quantification of 2-HB in serum.[8]

4.1.1. Materials and Reagents

-

This compound standard

-

This compound-d3 (internal standard)

-

5 M HCl

-

Ethyl acetate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA:TMCS 99:1)

-

Nitrogen gas for evaporation

-

Microwave oven

-

GC-MS system

4.1.2. Sample Preparation

-

To 300 µL of serum, add 30 µL of 1 mM 2-HB-d3 internal standard.

-

Acidify the sample by adding 90 µL of 5 M HCl.

-

Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate and vortexing.

-

Centrifuge at 2500 x g for 10 minutes.

-

Transfer the organic (upper) phase to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.

-

For derivatization, add 80 µL of BSTFA:TMCS (99:1) to the dried extract.

-

Irradiate in a microwave oven at 800 W for 2 minutes.

-

The sample is now ready for GC-MS analysis.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the simultaneous quantification of multiple biomarkers of insulin resistance, including 2-HB.[9]

4.2.1. Materials and Reagents

-

This compound standard

-

Isotopically-labeled this compound internal standard

-

Methanol

-

Water

-

LC-MS/MS system

4.2.2. Sample Preparation

-

Dilute plasma samples with a solution containing the isotopically-labeled internal standard.

-

Perform protein precipitation by adding an appropriate volume of organic solvent (e.g., methanol).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

The sample is now ready for LC-MS/MS analysis.

The following diagram illustrates a general workflow for the quantification of 2-HB.

Signaling Pathways and Future Directions

While 2-HB is primarily recognized as a biomarker, emerging evidence suggests it may have direct signaling roles. Its production is intimately linked to the cellular redox state (NADH/NAD+ ratio), which is a critical regulator of numerous cellular processes, including the activity of sirtuins and other metabolic enzymes.[10][11] The relationship between 2-HB and cellular signaling warrants further investigation.

Future research should focus on elucidating the specific molecular targets of 2-HB and whether it can directly modulate signaling pathways involved in insulin action, inflammation, and oxidative stress. Understanding these mechanisms could pave the way for novel therapeutic strategies targeting the 2-HB pathway for the management of metabolic diseases.

The logical relationship between the key concepts discussed in this guide is summarized below.

Conclusion

This compound has transitioned from a relatively obscure metabolite to a key player in our understanding of metabolic dysregulation. Its strong association with insulin resistance and oxidative stress positions it as a valuable biomarker for the early detection and monitoring of metabolic diseases. The detailed methodologies for its quantification provide researchers with the tools to further explore its physiological roles. Future investigations into the potential signaling functions of 2-HB may uncover new therapeutic avenues for a range of metabolic disorders.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improvement in insulin resistance after gastric bypass surgery is correlated with a decline in plasma this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Urinary endogenous concentrations of GHB and its isomers in healthy humans and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-hydroxybutyrate: Much more than a metabolite - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxybutyric Acid in Amino Acid Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate, as a key metabolite in amino acid catabolism. It details the biochemical pathways of its formation, its role as a critical biomarker for metabolic stress, and its implications in various pathological states. This document offers detailed experimental protocols for its quantification and presents quantitative data and metabolic pathways to support research and development efforts.

Introduction: The Significance of this compound

This compound is an organic acid that has emerged as a significant early biomarker for insulin resistance, impaired glucose regulation, and oxidative stress.[1][2][3] It is not a direct component of a major metabolic pathway but rather a byproduct of amino acid catabolism and glutathione biosynthesis.[4] Its production is intrinsically linked to the metabolic flux of the amino acids L-threonine and L-methionine.[2][5] Elevated levels of 2-HB are observed in various conditions characterized by metabolic dysregulation, including lactic acidosis, ketoacidosis, and type 2 diabetes, making it a molecule of considerable interest in clinical diagnostics and drug development.[2][6][7]

The formation of 2-HB is primarily driven by the accumulation of its precursor, α-ketobutyrate (also known as 2-oxobutanoic acid), and the cellular redox state, specifically an elevated NADH/NAD+ ratio.[4][5][8] Understanding the nuances of its synthesis provides a window into the metabolic shifts that precede overt disease, offering potential targets for therapeutic intervention.

Biochemical Pathways of this compound Formation

The synthesis of 2-HB is a multi-step process originating from the catabolism of specific amino acids and the cellular response to oxidative stress. The central intermediate in these pathways is α-ketobutyrate.[7][9]

Production of α-Ketobutyrate from Amino Acid Catabolism

Two primary amino acid catabolic pathways converge on the production of α-ketobutyrate:

-

Threonine Catabolism : The amino acid L-threonine is directly converted to α-ketobutyrate and ammonia by the enzyme threonine dehydratase.[4][9] This is a key pathway for supplying propionyl-CoA to the citric acid cycle.[4]

-

Methionine Catabolism and the Transsulfuration Pathway : L-methionine metabolism involves its conversion to homocysteine.[1] Under conditions of high oxidative stress, there is an increased demand for the antioxidant glutathione.[2] This demand upregulates the transsulfuration pathway, where homocysteine is condensed with serine to form cystathionine.[1][2] The enzyme cystathionine γ-lyase then cleaves cystathionine to produce cysteine (a glutathione precursor), ammonia, and α-ketobutyrate as a byproduct.[4][10] This pathway is a critical link between amino acid metabolism, oxidative stress, and 2-HB production.[1][2]

Conversion of α-Ketobutyrate to this compound

When the rate of α-ketobutyrate synthesis exceeds its rate of catabolism (to propionyl-CoA), it is shunted towards the production of 2-HB.[4] This conversion is a reduction reaction catalyzed by lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH).[2][8]

A critical factor driving this reaction is an elevated NADH/NAD+ ratio within the cell.[5][8] Conditions that increase this ratio, such as increased fatty acid oxidation (a hallmark of insulin resistance) and impaired mitochondrial function, promote the conversion of α-ketobutyrate to 2-HB.[4][6] Therefore, elevated 2-HB levels reflect both an increased flux through amino acid catabolic pathways and a cellular redox imbalance.[6][8]

Quantitative Data: 2-HB in Health and Disease

The concentration of this compound in biological fluids is a key indicator of underlying metabolic disturbances. The following table summarizes representative quantitative data, though specific ranges can vary by laboratory and analytical method.

| Condition | Analyte | Matrix | Typical Concentration / Observation | Reference |

| Healthy/Normal | This compound | Urine | 0.06 - 1.58 mmol/mol creatinine | [8] |

| Insulin Resistance | This compound | Plasma | Elevated levels are an early biomarker, predicting worsening glucose tolerance. | [1] |

| Type 2 Diabetes | This compound | Plasma/Urine | Significantly elevated levels are associated with loss of glycemic control. | [6][8] |

| Diabetic Ketoacidosis (DKA) | This compound | Urine | Large quantities excreted (e.g., up to 300 µmol/24h in animal models). | [5][6] |

| Lactic Acidosis | This compound | Urine | Often found in the urine of patients with lactic acidosis. | [2][7] |

| Inherited Metabolic Diseases | This compound | Urine | High concentrations found in propionic acidemia and dihydrolipoyl dehydrogenase (E3) deficiency. | [2] |

Experimental Protocol: Quantification of this compound by GC-MS

The analysis of this compound in biological samples is typically performed using mass spectrometry coupled with either gas or liquid chromatography. Below is a detailed methodology for Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used method.

Objective: To accurately quantify the concentration of this compound in human plasma.

Principle: Organic acids are extracted from a plasma sample, chemically derivatized to increase their volatility, and then separated and quantified by GC-MS using a stable isotope-labeled internal standard.

Materials and Reagents:

-

Plasma samples (stored at -80°C)

-

This compound standard

-

Stable isotope-labeled internal standard (e.g., 2-hydroxybutyric-d3 acid)

-

Protein precipitation agent: Acetonitrile or Sulfosalicylic acid

-

Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Solvent: Pyridine or Ethyl acetate

-

GC-MS system with an autosampler

-

Centrifuge, evaporator (e.g., nitrogen stream evaporator)

Methodology:

-

Sample Preparation and Protein Precipitation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new glass vial.

-

-

Solvent Evaporation:

-

Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C. Ensure the sample is completely dry, as residual water can interfere with derivatization.

-

-

Derivatization:

-

To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and vortex.

-

Incubate at 60°C for 60 minutes to allow for the complete formation of trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature before analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph:

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitored Ions (as TMS derivatives):

-

This compound: Monitor characteristic ions (e.g., m/z 117, 219).

-

Internal Standard (d3-2-HB): Monitor corresponding shifted ions (e.g., m/z 120, 222).

-

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Quantification and Data Analysis:

-

Generate a calibration curve by preparing standards of known 2-HB concentrations with a fixed amount of internal standard and processing them through the entire procedure.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.

-

Calculate the concentration of 2-HB in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Conclusion

This compound stands at the crossroads of amino acid catabolism, cellular redox balance, and systemic metabolic health. Its formation as a byproduct of threonine and methionine breakdown is significantly amplified under conditions of oxidative stress and altered energy metabolism, particularly the increased NADH/NAD+ ratio seen in insulin resistance.[4][6][8] This positions 2-HB as a highly sensitive and early indicator of metabolic dysregulation. The detailed pathways and analytical methods provided in this guide serve as a resource for researchers and clinicians aiming to leverage 2-HB in diagnostics, disease monitoring, and the development of novel therapeutic strategies targeting metabolic disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. permm.phar.umich.edu [permm.phar.umich.edu]

- 3. Which Role Plays this compound on Insulin Resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The formation of this compound in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Rupa Health [rupahealth.com]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0000008) [hmdb.ca]

- 8. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]

- 10. Indicators of Detox: this compound — Great Plains Laboratory [mosaicdx.com]

Methodological & Application

Application Note: Quantification of 2-Hydroxybutyric Acid in Serum using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxybutyric acid (2-HB) is emerging as a significant biomarker, particularly in the context of metabolic disorders. Circulating levels of 2-HB have been strongly correlated with glycemic status and are considered an early indicator for the development of insulin resistance and type 2 diabetes mellitus.[1][2] Accurate and precise quantification of 2-HB in serum is crucial for clinical research and the development of new diagnostic and therapeutic strategies. This application note details a robust and sensitive method for the quantification of this compound in human serum using gas chromatography-mass spectrometry (GC-MS) following a simple liquid-liquid extraction and a rapid microwave-assisted derivatization.[1][2]

Principle

This method involves the extraction of this compound from a serum matrix, followed by chemical derivatization to increase its volatility and thermal stability for GC-MS analysis. The analyte is quantified using a stable isotope-labeled internal standard.

Experimental Protocols

1. Materials and Reagents

-

This compound (2-HB)

-

This compound-d3 (2-HB-d3)

-

Hydrochloric acid (HCl), 5 M

-

Ethyl acetate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Nitrogen gas

-

Human serum

2. Sample Preparation

The sample preparation consists of a liquid-liquid extraction designed to isolate the analyte from the complex serum matrix.

-

To 300 µL of serum, calibrator, or quality control (QC) sample, add 30 µL of 1 mM 2-HB-d3 as an internal standard.[1]

-

Acidify the samples by adding 90 µL of 5 M HCl to enhance the stability and detection of 2-HB.[1]

-

Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate.

-

Vortex the mixture thoroughly.

-

Centrifuge at 2500 x g for 10 minutes to separate the organic and aqueous phases.[1]

-

Carefully transfer the upper organic phase to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37 °C.[1]

3. Derivatization (Microwave-Assisted)

To make the 2-HB amenable to GC-MS analysis, a derivatization step is performed to create a trimethylsilyl (TMS) ester.

-

To the dried extract, add 80 µL of BSTFA with 1% TMCS.[1]

-

Seal the vial tightly.

-

Place the vial in a microwave oven and irradiate at 800 W for 2 minutes.[1]

-

Allow the sample to cool to room temperature before injection into the GC-MS system.

4. GC-MS Analysis